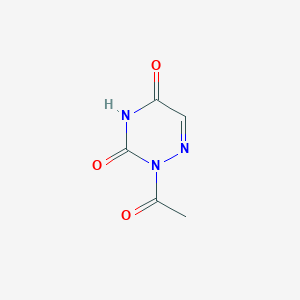

3-Benzimidazolyl-1-(hydroxyimino)propylamine

Übersicht

Beschreibung

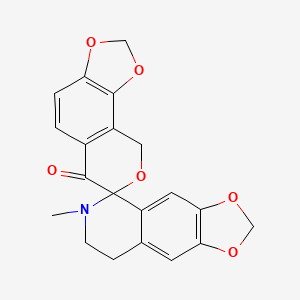

“3-Benzimidazolyl-1-(hydroxyimino)propylamine” is a chemical compound that is part of the benzimidazole family . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Wissenschaftliche Forschungsanwendungen

DNA Binding Properties

- NMR Characterization of DNA Binding : A study by Bunkenborg et al. (2002) investigated the DNA-binding properties of an aryl-bis-benzimidazole monomer similar to 3-Benzimidazolyl-1-(hydroxyimino)propylamine. Using NMR studies, they demonstrated specific binding interactions with DNA sequences, revealing its potential for targeted DNA interactions in biochemical applications (Bunkenborg, Behrens, & Jacobsen, 2002).

Anticancer Properties

- Synthesis and Cytotoxicity Against Cancer Cells : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and examined their interactions with DNA. These complexes, which include structures similar to this compound, displayed substantial cytotoxic effects against various human cancer cell lines, indicating their potential as anticancer agents (Paul et al., 2015).

Treatment of Alveolar Echinococcosis

- Effectiveness Against Parasitic Infections : Dang et al. (2018) investigated carbazole aminoalcohols, structurally related to this compound, for treating alveolar echinococcosis. These compounds demonstrated significant reductions in cyst weights in infected mice, suggesting their potential as novel anti-parasitic agents (Dang et al., 2018).

Catalytic and Chemical Properties

- Intramolecular Catalytic Activity : Dao and Chi (1994) explored the catalytic activity of benzimidazolyl groups in the hydrolysis of hydroxy propionate. This study provides insight into the catalytic behavior of structures including this compound, relevant in chemical synthesis and industrial applications (Dao & Chi, 1994).

Drug Development for Prostate Cancer

- Novel Androgen Receptor Down-Regulating Agents : Purushottamachar et al. (2013) developed novel compounds for prostate cancer treatment, based on the structure of this compound. These compounds showed potent antiproliferative and androgen receptor-degrading activities, making them potential candidates for advanced prostate cancer treatment (Purushottamachar et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Benzimidazolyl-1-(hydroxyimino)propylamine is a derivative of benzimidazole . Benzimidazole compounds are known to target various enzymes involved in a wide range of therapeutic uses . .

Mode of Action

The mode of action of benzimidazole derivatives is often associated with their interaction with the targeted enzymes

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways due to their interaction with different enzymes

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Benzimidazolyl-1-(hydroxyimino)propylamine are not fully understood yet. Benzimidazoles are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Cellular Effects

The cellular effects of this compound are currently unknown. Benzimidazole derivatives have been intensively studied for their effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully elucidated. Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

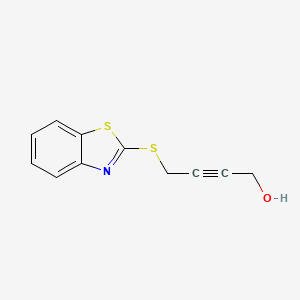

3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPXAUUVKOTUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694344 | |

| Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4404-30-2 | |

| Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)